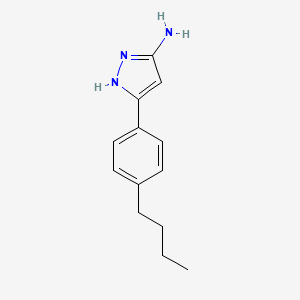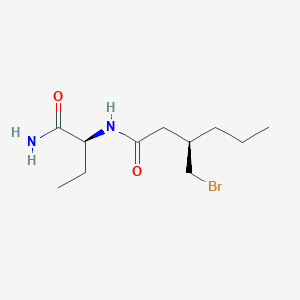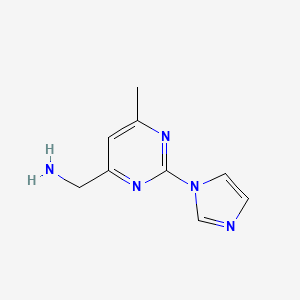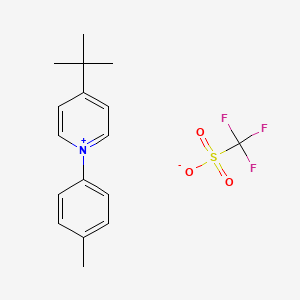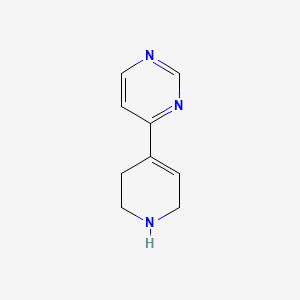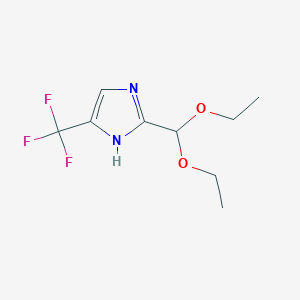
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE is a synthetic organic compound characterized by the presence of both diethoxymethyl and trifluoromethyl groups attached to an imidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the radical trifluoromethylation of imidazole derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed trifluoromethylation. For example, copper-catalyzed trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF3) has been reported to be effective for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethoxymethyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated imidazole rings.
Aplicaciones Científicas De Investigación
2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with enhanced stability and performance
Mecanismo De Acción
The mechanism of action of 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(DIETHOXYMETHYL)-1H-IMIDAZOLE: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE: Lacks the diethoxymethyl group, affecting its reactivity and applications.
2-(METHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE: Contains a methoxymethyl group instead of diethoxymethyl, leading to variations in its chemical behavior.
Uniqueness
The presence of both diethoxymethyl and trifluoromethyl groups in 2-(DIETHOXYMETHYL)-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE makes it unique, as it combines the stability and bioactivity conferred by the trifluoromethyl group with the reactivity of the diethoxymethyl group. This dual functionality enhances its versatility in various applications .
Propiedades
Número CAS |
143359-55-1 |
|---|---|
Fórmula molecular |
C9H13F3N2O2 |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
2-(diethoxymethyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C9H13F3N2O2/c1-3-15-8(16-4-2)7-13-5-6(14-7)9(10,11)12/h5,8H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
UGVGEAVLNXDEEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=NC=C(N1)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




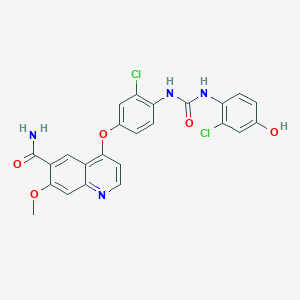
![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
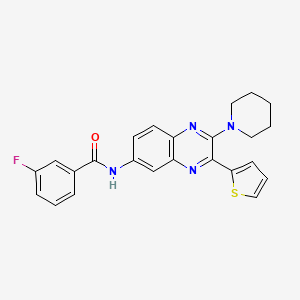
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine hydrochloride](/img/structure/B12928125.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
